molecular formula C12H11BrClNO B13938859 2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol

2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol

Cat. No.: B13938859
M. Wt: 300.58 g/mol
InChI Key: LHVZVOWFTYUJQQ-UHFFFAOYSA-N
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Description

2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol is an organic compound with a complex structure, featuring both bromine and chlorine atoms attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol typically involves multiple steps. One common method starts with the preparation of 8-bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate. This intermediate is then reacted with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol in the presence of potassium carbonate and a palladium catalyst (Pd(dPPf)Cl2) in a mixture of 1,4-dioxane and water at 60°C for 2 hours . The resulting solution is then extracted and purified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the hydroxyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.

Scientific Research Applications

2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms due to its potential interactions with biological molecules.

Mechanism of Action

The mechanism of action of 2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11BrClNO

Molecular Weight

300.58 g/mol

IUPAC Name

2-(8-bromo-3-chloroisoquinolin-5-yl)propan-1-ol

InChI

InChI=1S/C12H11BrClNO/c1-7(6-16)8-2-3-11(13)10-5-15-12(14)4-9(8)10/h2-5,7,16H,6H2,1H3

InChI Key

LHVZVOWFTYUJQQ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=C2C=C(N=CC2=C(C=C1)Br)Cl

Origin of Product

United States

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